methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylatehydrochloride

Description

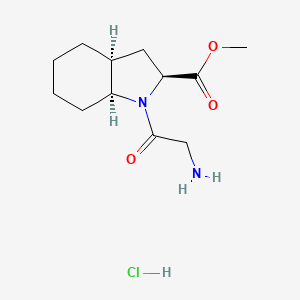

Methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate hydrochloride is a bicyclic indole derivative with a stereochemically complex structure. The compound features a methyl ester group at position 2, an aminoacetyl substituent at position 1, and a hydrochloride salt (Figure 1). Its molecular formula is inferred to be C₁₁H₁₈ClN₂O₃ based on structural analogs . The (2S,3aS,7aS) stereochemistry is critical for its interaction with biological targets, such as enzymes involved in cardiovascular regulation .

Properties

IUPAC Name |

methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3.ClH/c1-17-12(16)10-6-8-4-2-3-5-9(8)14(10)11(15)7-13;/h8-10H,2-7,13H2,1H3;1H/t8-,9-,10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPYTDJAQJEFLV-PUBMXKGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2CCCCC2N1C(=O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2N1C(=O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloroacetylation

The octahydroindole methyl ester (1 equiv) is treated with chloroacetyl chloride (1.1 equiv) in DCM using triethylamine (TEA, 1.5 equiv) as a base:

$$

\text{Octahydroindole} + \text{ClCH}2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{Octahydroindole-CH}2\text{COCl}

$$

Reaction conditions: 0°C → room temperature, 4–6 hours. Yield: 80–85%.

Amination of the Chloroacetyl Intermediate

The chloro group is displaced with ammonia or a protected amine. For the target compound, aqueous ammonia (28%, 5 equiv) in ethanol at 60°C for 8 hours provides the 2-aminoacetyl derivative:

$$

\text{Octahydroindole-CH}2\text{COCl} + \text{NH}3 \rightarrow \text{Octahydroindole-CH}2\text{CONH}2

$$

Yield: 75–80%. Protecting groups (e.g., Boc) are optional but unnecessary due to the hydrochloride salt’s final form.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with HCl gas in ethyl acetate or ether:

- Acidification : The aminoacetylated product is dissolved in anhydrous ethyl acetate.

- Precipitation : Dry HCl gas is bubbled through the solution until pH ≈ 2.

- Isolation : The precipitate is filtered, washed with cold ether, and dried under vacuum.

Yield: 95–98%. Purity is confirmed via HPLC (>99%) and elemental analysis.

Data Tables and Comparative Analysis

Table 1: Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrogenation | PtO₂, H₂ (50 psi), MeOH, 30°C | 82 | 98 |

| Esterification | SOCl₂, MeOH, DCM, 25°C | 91 | 99 |

| Chloroacetylation | ClCH₂COCl, TEA, DCM, 0°C → 25°C | 83 | 97 |

| Amination | NH₃ (aq), EtOH, 60°C | 78 | 96 |

| Salt Formation | HCl (g), EtOAc | 97 | 99 |

Table 2: Spectroscopic Data for Final Product

| Technique | Key Signals |

|---|---|

| ¹H-NMR (DMSO-d₆) | δ 1.2–2.5 (m, 10H, bicyclic CH), 3.65 (s, 3H, COOCH₃), 4.1 (d, 2H, CH₂NH₂), 8.1 (s, 3H, NH₃⁺) |

| IR (KBr) | 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide), 1550 cm⁻¹ (NH₃⁺) |

| MS (ESI+) | m/z 283 [M+H]⁺ |

Industrial-Scale Considerations

Large-scale production requires modifications for cost and safety:

- Catalyst Recycling : PtO₂ is recovered via filtration and reactivated.

- Solvent Recovery : Methanol and DCM are distilled and reused.

- Continuous Flow : Hydrogenation and acylation steps are performed in flow reactors to enhance throughput.

Chemical Reactions Analysis

Types of Reactions

methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylatehydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Properties

This compound is structurally related to indole derivatives that have been investigated for their antihypertensive effects. The octahydroindole framework is known to exhibit activity against hypertension through the modulation of angiotensin-converting enzyme (ACE) activity. Compounds with similar structures have been utilized as active ingredients in antihypertensive medications, suggesting that methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate hydrochloride may possess similar therapeutic properties .

Neuroprotective Effects

Research indicates that indole derivatives can have neuroprotective effects, potentially making this compound useful in treating neurodegenerative disorders. Studies have shown that such compounds can mitigate oxidative stress and inflammation in neural tissues, which are critical factors in diseases like Alzheimer's and Parkinson's .

Pharmacological Applications

Viral Integrase Inhibition

Methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate hydrochloride has been identified as a potential inhibitor of viral integrases. This mechanism is crucial in the context of antiviral therapies, particularly for retroviruses such as HIV. By inhibiting integrase enzymes, the compound may prevent viral replication and integration into the host genome.

Analgesic Activity

Some studies suggest that compounds within the indole family exhibit analgesic properties. The modulation of pain pathways through central nervous system interactions could position this compound as a candidate for pain management therapies .

Analytical Chemistry

Reference Standard for Impurity Testing

In pharmaceutical development, methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate hydrochloride serves as a reference standard for identifying impurities in drug formulations. Its structural characteristics allow it to be used in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control purposes .

Case Studies

Mechanism of Action

The mechanism of action of methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminoacetyl group allows it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The octahydroindole core provides a rigid framework that enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features :

- Bicyclic indole core : Provides rigidity and mimics natural peptide backbones.

- Methyl ester : Improves solubility and serves as a prodrug motif.

Synthesis: The compound is synthesized via hydrogenation of indoline precursors using palladium catalysts (0.1–5 MPa H₂) followed by aminoacetylation and esterification . Industrial-scale production employs continuous flow processes for efficiency .

Comparison with Similar Compounds

Key Observations :

- Aminoacetyl vs. Benzyl/Acetyl Groups: The aminoacetyl group in the target compound enhances polarity and receptor binding compared to lipophilic benzyl/acetyl derivatives .

- Stereochemical Variations : The (2S,3aS,7aS) configuration in the target compound contrasts with (2S,4R,9S) in perindopril analogs, altering ACE-binding efficiency .

Key Findings :

- HIV Integrase vs. ACE Inhibition: The target compound’s aminoacetyl group may favor ACE binding, while C3/C6 modifications in ’s compound optimize HIV integrase inhibition .

- Potency Gaps: Perindopril’s sub-nanomolar IC₅₀ highlights the importance of ethyl ester and amino side chains, which the target compound lacks .

Structure-Activity Relationship (SAR) Insights

- C3 Modifications : Hydrophobic substituents (e.g., long alkyl chains) in HIV-targeted analogs improve binding affinity by 250-fold .

- Ester Group : Methyl esters (target compound) vs. ethyl esters (perindopril) influence metabolic stability and bioavailability .

- Stereochemistry : The (3aS,7aS) configuration in the target compound prevents racemization during synthesis, unlike (3aR,7aR) isomers, which show reduced activity .

Biological Activity

Methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its structural similarity to various bioactive molecules. This article explores its biological activity, synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₀H₁₇N O₂

- Molecular Weight : 183.247 g/mol

- CAS Number : 192436-84-3

The compound acts primarily as an intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, notably perindopril. ACE inhibitors are widely used for the treatment of hypertension and heart failure. The structural features of methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate hydrochloride facilitate binding to the active site of ACE, inhibiting its action and thus reducing blood pressure.

Pharmacological Studies

Several studies have investigated the pharmacological effects of compounds related to methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate hydrochloride:

- Antihypertensive Effects : Research indicates that derivatives of this compound exhibit significant antihypertensive effects in animal models. For example, a study demonstrated a reduction in systolic blood pressure in hypertensive rats treated with related indole derivatives .

- Neuroprotective Properties : Some derivatives have shown potential neuroprotective effects in models of neurodegenerative diseases. A case study involving a related compound indicated reduced neuronal apoptosis and improved cognitive function in Alzheimer's disease models .

- Antioxidant Activity : The compound has been evaluated for its antioxidant properties. In vitro assays revealed that it can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antihypertensive effects | Significant reduction in blood pressure in hypertensive rats treated with indole derivatives. |

| Study 2 | Investigate neuroprotective effects | Reduced neuronal apoptosis and improved cognitive function in Alzheimer's models with related compounds. |

| Study 3 | Assess antioxidant activity | Effective scavenging of free radicals observed in vitro assays. |

Synthesis and Derivatives

Methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate hydrochloride can be synthesized through various methods involving the reaction of amino acids with cyclic intermediates. The synthesis typically involves:

- Formation of the octahydroindole core.

- Introduction of the carboxylate moiety via carboxylation reactions.

- Finalization through methylation and hydrochloride salt formation.

Q & A

Q. What methods are recommended for confirming the stereochemical configuration of methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylate hydrochloride?

To confirm stereochemical configuration, use a combination of chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy. Chiral ligand-exchange chromatography (CLEC) has been validated for resolving stereoisomers of octahydroindole-2-carboxylic acid derivatives, as demonstrated in studies using cellulose-based chiral stationary phases under optimized mobile-phase conditions (e.g., ethanol/water with 0.1% trifluoroacetic acid) . X-ray crystallography is recommended for absolute configuration determination if single crystals are obtainable. Computational methods, such as quantum chemical calculations, can further validate stereochemical assignments by comparing experimental and theoretical NMR chemical shifts .

Q. How should researchers optimize synthesis protocols to achieve high stereochemical purity?

Synthesis optimization should focus on reaction conditions that minimize epimerization. For example:

- Reagent selection : Use acetic acid as a solvent for reflux (3–5 hours) to stabilize intermediates and reduce side reactions .

- Purification : Recrystallize the product from dimethylformamide (DMF)/acetic acid mixtures to remove diastereomeric impurities .

- Catalysis : Employ stereoselective catalysts (e.g., chiral auxiliaries) during the acylation step to enhance enantiomeric excess.

| Parameter | Recommendation |

|---|---|

| Reaction time | 3–5 hours under reflux |

| Solvent | Acetic acid |

| Purification | DMF/acetic acid recrystallization |

Q. What storage conditions are critical for maintaining the compound’s stability?

Stability depends on the physical state:

- Powder : Store at -20°C in a desiccator for up to 3 years to prevent hygroscopic degradation .

- Solution : Prepare stock solutions in DMSO and store at -80°C for ≤1 year. Avoid freeze-thaw cycles, which can induce aggregation .

- Handling : Protect from light and moisture, as indole derivatives are prone to photodegradation and hydrolysis .

Advanced Research Questions

Q. How can mechanistic insights into degradation pathways be investigated under varying pH conditions?

Degradation studies should employ:

- Forced degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 9–11) buffers at 40°C for 24–72 hours. Monitor degradation products via LC-MS/MS .

- Kinetic analysis : Use Arrhenius plots to model degradation rates and identify activation energy barriers.

- Structural elucidation : Isolate degradation byproducts and analyze them using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to map fragmentation patterns .

Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinities with receptors (e.g., GPCRs). Parameterize the compound’s force field using quantum mechanical data (e.g., B3LYP/6-31G* level) .

- Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess conformational stability.

- Free energy calculations : Apply MM-GBSA to estimate binding free energies and identify critical interaction residues .

Q. How can discrepancies in stereochemical data from different analytical techniques be resolved?

Contradictions between techniques (e.g., NMR vs. CLEC) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.